![molecular formula C23H26N2O3S B2969699 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline CAS No. 866843-15-4](/img/structure/B2969699.png)
3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline” is a chemical compound with potential implications in various fields of research and industry. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Chemical Reactions Analysis
Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization .Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives like the one have been extensively studied for their therapeutic potential. They are known to exhibit a wide range of biological activities, including antimalarial , antimicrobial , anticancer , and anti-inflammatory effects . The presence of the piperidine moiety can be crucial for the pharmacological activity, as piperidine derivatives are found in many pharmaceuticals . This particular compound could be investigated for its efficacy in treating diseases where these biological activities are desirable.
Food Industry
While direct applications in the food industry for this compound are not well-documented, the antimicrobial properties of quinoline derivatives could be leveraged for food preservation . Further research could explore its potential as a food additive to prevent spoilage and extend shelf life, provided it is proven safe for consumption.
Catalysts
The Suzuki–Miyaura coupling is a widely applied reaction in organic chemistry, and organoboron reagents are often used in this process . Quinoline derivatives could potentially act as ligands or intermediates in the development of new catalysts for such reactions, enhancing the efficiency or selectivity of the coupling process.
Dyes and Pigments
Quinoline compounds are known for their application in dye synthesis. Their complex structures and conjugated systems often result in compounds with vivid colors and high stability. Research into the use of 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline in dye formulation could yield new pigments for industrial use .
Materials Science
In materials science, quinoline derivatives could be utilized in the synthesis of novel organic materials with specific electronic or photonic properties . Their rigid structures and potential for varied substitution make them suitable candidates for creating new materials for electronic applications.
Refineries
Although not directly related to refineries, the chemical properties of quinoline derivatives suggest they could be useful in processes like the extraction and purification of certain metals or organic compounds . Their potential as complexing agents or organic solvents in refining processes could be an area for further investigation.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . .
Biochemical Pathways
The compound also contains a benzenesulfonyl group, which is often involved in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds .
Future Directions
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with potential for new discoveries and applications . The development of new synthesis methods and the exploration of different functionalizations could lead to the discovery of new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNVRABPLIXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.